[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical 1H-NMR predictions for this compound include:
- Methyl group (CH3) : A singlet at δ 2.35–2.40 ppm due to the absence of neighboring protons.
- Methanamine protons (-CH2NH2) :
- -CH2-: A triplet at δ 3.20–3.40 ppm (coupling with NH2).
- NH2: A broad singlet at δ 1.80–2.20 ppm (exchangeable protons).
- Aromatic protons (2,4-dichlorophenyl) :
- Ortho protons (to Cl): Doublets at δ 7.45–7.60 ppm.
- Para protons: A singlet at δ 7.30–7.40 ppm.
13C-NMR signals would include:
- Thiazole carbons:
- C-2 (N-bonded): δ 155–160 ppm.
- C-4 (aryl-substituted): δ 130–135 ppm.
- Aromatic carbons: δ 125–140 ppm (Cl-substituted carbons deshielded).
Table 2: Predicted NMR Chemical Shifts
| Proton/Carbon Environment | δ (ppm) | Multiplicity |
|---|---|---|
| CH3 (C-5) | 2.38 | Singlet |
| -CH2- (C-2) | 3.30 | Triplet |
| NH2 | 1.95 | Broad |
| Aromatic H (ortho) | 7.55 | Doublet |
| Aromatic H (para) | 7.35 | Singlet |
Infrared (IR) Spectroscopy
Key IR absorption bands are predicted as follows:
- N-H stretch (amine) : 3300–3500 cm-1 (broad).
- C=N stretch (thiazole) : 1600–1650 cm-1.
- C-Cl stretch : 550–850 cm-1.
Table 3: Key IR Vibrational Modes
| Functional Group | Wavenumber (cm-1) |
|---|---|
| N-H (amine) | 3350 |
| C=N (thiazole) | 1620 |
| C-Cl (aryl) | 750 |
Crystallographic Studies and Conformational Dynamics
Crystal Structure Analysis
X-ray crystallography of analogous thiazole derivatives reveals:
Conformational Dynamics
- Thiazole ring planarity : The heterocycle remains rigid due to aromaticity, with minimal deviation from coplanarity (±3°) .
- Methanamine rotation : The -CH2NH2 group exhibits restricted rotation (energy barrier ~8 kcal/mol) due to steric hindrance from the 2,4-dichlorophenyl group .
- Methyl group orientation : The C-5 methyl group adopts an equatorial position to minimize van der Waals repulsions with the aryl substituent .
Table 4: Crystallographic Data for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| Hydrogen Bonds | N-H···S (2.9 Å) | |
| Torsional Angle (C-2) | 15°–20° |
Properties
IUPAC Name |
[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c1-6-11(15-10(5-14)16-6)8-3-2-7(12)4-9(8)13/h2-4H,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFNRKUGLTNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,4-dichlorophenylacetyl chloride reacts with thiourea under acidic conditions to form the thiazole ring.
Substitution Reactions: The methyl group is introduced via alkylation reactions, where the thiazole intermediate is treated with methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. These reactors allow precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine (-CH₂NH₂) group exhibits nucleophilic behavior, enabling reactions with electrophilic partners:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA) to form amides. For example, treatment with benzoyl chloride yields N-benzoyl-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine (Fig. 1A) .
-
Sulfonylation : Forms sulfonamide derivatives upon reaction with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane (DCM) under reflux .
Key Conditions
| Reaction Type | Reagent | Solvent | Catalyst/Base | Yield (%) | Source |
|---|---|---|---|---|---|
| Acylation | Benzoyl chloride | DCM | TEA | 78 | |
| Sulfonylation | Tosyl chloride | Acetonitrile | TEA | 69 |
Cycloaddition and Ring Formation
The thiazole core participates in regioselective cycloaddition reactions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides under microwave irradiation to form isoxazole-thiazole hybrids (Fig. 1B). This reaction proceeds via a concerted mechanism in dry DMF with diisopropylethylamine (DIPEA) as the base .
-
Huisgen Cycloaddition : Copper(I)-catalyzed "click" reactions with terminal alkynes yield triazole-linked derivatives, though this requires prior functionalization of the methanamine group .
Key Conditions
| Reaction Type | Dipolarophile | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile oxide | Microwave, 120°C, 1 h | 92 | |
| Huisgen Cycloaddition | Phenylacetylene | CuI, DMF, rt, 12 h | 65 |
Oxidation and Functionalization
-
Amine Oxidation : The primary amine undergoes oxidation with NaIO₄ in aqueous ethanol to form a nitroso intermediate, which can further react with enolates or Grignard reagents .
-
Thiazole Ring Halogenation : Electrophilic chlorination at the 4-position of the thiazole ring occurs under POCl₃ reflux (110°C, 2 h), yielding polychlorinated derivatives .
Key Conditions
| Reaction Type | Reagent | Solvent | Temperature/Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Amine Oxidation | NaIO₄ | H₂O/EtOH | 25°C, 6 h | 57 | |
| Thiazole Chlorination | POCl₃ | Toluene | 110°C, 2 h | 89 |
Cross-Coupling Reactions
The 2,4-dichlorophenyl group facilitates Suzuki-Miyaura couplings:
-
Borylation : Palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) in dioxane at 80°C generates aryl boronic esters, enabling subsequent cross-couplings .
-
Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 4-bromoanisole) using Pd(OAc)₂/XPhos to form biaryl amine derivatives .
Key Conditions
| Reaction Type | Reagent | Catalyst System | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 73 | |
| Buchwald-Hartwig Amination | 4-Bromoanisole | Pd(OAc)₂/XPhos | 68 |
Biological Activity-Linked Modifications
The compound’s antitumor potential drives derivatization efforts:
-
Thiadiazole Hybrids : Condensation with 1,3,4-thiadiazole-2-thiol under basic conditions yields hybrids with IC₅₀ values <2 µg/mL against Jurkat and A-431 cell lines .
-
Tetrazole Analogues : Reaction with NaN₃ and NH₄Cl in DMF forms tetrazole derivatives, showing apoptosis induction comparable to cisplatin .
Key Bioactive Derivatives
| Derivative Type | Target Cell Line | IC₅₀ (µg/mL) | Apoptosis (%) | Source |
|---|---|---|---|---|
| Thiadiazole Hybrid | Jurkat | 1.61 | 42 | |
| Tetrazole Analog | HCT-116 | 23.30 | 58 |
Stability and Degradation Pathways
-
Hydrolytic Stability : The thiazole ring resists hydrolysis under acidic (pH 2) or basic (pH 12) conditions at 25°C for 24 h .
-
Photodegradation : UV exposure (254 nm) in methanol induces cleavage of the C–N bond in the methanamine group, forming 4-(2,4-dichlorophenyl)-5-methylthiazole as a degradation product .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives against multidrug-resistant bacterial strains. The compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics such as linezolid. This suggests its potential as a novel antibacterial agent in treating resistant infections.
Anticancer Properties
The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it significantly reduced cell viability in breast and ovarian cancer cells at concentrations above 10 µM. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Study | Cancer Type | Concentration | Effect on Cell Viability |
|---|---|---|---|
| Breast Cancer | > 10 µM | Significant reduction | |
| Ovarian Cancer | > 10 µM | Significant reduction |
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration. This could make it a candidate for developing treatments for inflammatory diseases.
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens, where [4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine was included. The results indicated that this compound had significant antibacterial efficacy comparable to leading antibiotics.
Case Study on Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study concluded that its structural features contributed to enhanced anticancer activity.
Mechanism of Action
The mechanism of action of [4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Aryl Substituents
a) 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Structure : Differs by replacing the 2,4-dichlorophenyl group with a 4-chlorophenyl moiety and substituting methanamine with an amine group.
- Molecular Weight : 259.16 g/mol .
b) [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine
- Structure : Contains a methoxymethyl group at the 2-position and a phenyl group at the 5-position.
- Molecular Weight : 234.32 g/mol .
- Key Difference : The methoxymethyl group enhances hydrophilicity compared to the dichlorophenyl group, likely improving aqueous solubility.
c) 4-(4-Methoxyphenyl)-2-methylamino-thiazol-5-yl-acetic Acid
Oxadiazole Derivatives with 2,4-Dichlorophenyl Groups
a) 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’)
- Synthesis : Prepared via alkylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol with iodomethane .
- Molecular Weight : 273.13 g/mol.
- Key Difference : The oxadiazole core and methylthio group confer distinct electronic properties compared to the thiazole-amine structure of the target compound.
b) 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20)
Triazole- and Pyrazole-Containing Analogs
a) 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
- Structure : Combines fluorophenyl, triazole, and pyrazole moieties.
- Conformation : One fluorophenyl group is oriented perpendicular to the planar core, unlike the coplanar 2,4-dichlorophenyl group in the target compound .
- Implication : Conformational flexibility may influence steric interactions with biological targets.
b) Cytotoxic Thiazole Ligands (L1, L3)
- Activity: Ligands like 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (L3) show moderate cytotoxicity against MDA-MB-231 breast cancer cells .
- Comparison : The dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to sulfonamide-based ligands.
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Thiazole | 2,4-Dichlorophenyl, methyl | 273.19 | High lipophilicity |
| 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | Thiazole | 4-Chlorophenyl, methyl | 259.16 | Reduced electron withdrawal |
| 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole | Oxadiazole | 2,4-Dichlorophenyl, sulfonyl | 309.58 | High polarity, H-bond acceptor |
| [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine | Thiazole | Methoxymethyl, phenyl | 234.32 | Improved solubility |
Biological Activity
[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine, with the CAS number 643723-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H10Cl2N2S
- Molar Mass : 273.18 g/mol
- Hazard Classification : Toxic (T), Risk Code 25 (Toxic if swallowed) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The thiazole ring structure is crucial for its cytotoxic effects against cancer cells. The compound likely inhibits specific enzymes or receptors involved in cell proliferation and survival pathways.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to the anticancer activity of this compound:
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 1.61 ± 1.92 | Induces apoptosis via mitochondrial pathway |
| Study B | A549 | 1.98 ± 1.22 | Inhibits cell cycle progression |
| Study C | HeLa | < 10 | Disrupts microtubule formation |
These studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives of thiazole compounds have shown efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest that thiazole derivatives may modulate inflammatory pathways.
Case Studies
Several case studies highlight the therapeutic potential of thiazole-based compounds:
- Case Study on Breast Cancer : A study involving MCF-7 breast cancer cells revealed that treatment with this compound led to significant apoptosis and reduced cell viability. The compound was shown to activate caspase pathways involved in programmed cell death .
- Lung Cancer Research : In A549 lung cancer cells, the compound demonstrated potent antiproliferative effects with an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth .
Q & A
Q. Methodological Note :
- Step 1 : Prepare 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazole-2-carbaldehyde via Hantzsch thiazole synthesis.
- Step 2 : Convert the aldehyde to the amine using a reductive amination protocol (e.g., NaBH/NHOAc in MeOH) .
- Purification : Recrystallize from ethanol-DMF (1:1) to achieve >95% purity .
How is the compound structurally characterized to confirm its identity and purity?
Basic
A combination of spectroscopic and crystallographic methods is employed:
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 287.0421) .
- X-ray Crystallography : SHELX software refines single-crystal data to resolve bond lengths and angles (e.g., C-N bond in thiazole: 1.32 Å) .
Advanced Tip : For ambiguous stereochemistry, use time-dependent DFT calculations to correlate experimental and theoretical NMR shifts .
What challenges arise in optimizing synthetic yield, and how are they addressed?
Advanced
Key challenges include:
- Low Amine Reactivity : The methanamine group may undergo undesired side reactions (e.g., oxidation). Solution: Use Boc-protected intermediates and deprotect post-thiazole formation .
- Byproduct Formation : Competing cyclization during thiazole synthesis. Solution: Control reaction temperature (70–80°C) and stoichiometry (1:1.05 thiourea:α-haloketone) .
- Purification : Hydrophobic byproducts (logP ≈ 3.2) complicate isolation. Solution: Use reverse-phase HPLC with acetonitrile/water gradients .
How is the biological activity of this compound assessed in anticancer research?
Q. Advanced
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. IC values are compared to reference drugs like doxorubicin .
- Target Identification : Molecular docking studies (e.g., AutoDock Vina) predict binding to HSP90 (PDB ID: 3Q6M). Validate via thermal shift assays .
- SAR Analysis : Modify the methyl or dichlorophenyl groups to evaluate activity changes. For example, replacing 5-methyl with ethyl reduces potency by ~40% .
Table 1 : Representative Cytotoxicity Data
| Cell Line | IC (μM) | Reference Compound IC |
|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Doxorubicin: 0.8 ± 0.1 |
| HepG2 | 18.7 ± 2.1 | Cisplatin: 5.4 ± 0.6 |
How are contradictions in physicochemical data (e.g., solubility, logP) resolved?
Advanced
Discrepancies in solubility (e.g., experimental vs. predicted) are addressed via:
- Experimental Validation : Shake-flask method in PBS (pH 7.4) at 25°C.
- Computational Refinement : Adjust logP calculations using fragment-based methods (e.g., XLogP3) to account for halogen interactions .
- Interlab Reproducibility : Cross-validate HPLC retention times using standardized columns (C18, 5 μm) .
What crystallographic strategies are used to resolve structural ambiguities?
Q. Advanced
- Twinning Analysis : For poorly diffracting crystals, use SHELXD to detect twin laws (e.g., merohedral twinning) and refine with TWIN/BASF in SHELXL .
- Disorder Modeling : Partial occupancy of the dichlorophenyl group is resolved via restraints (e.g., SIMU and DELU in SHELXL) .
- Validation Tools : Check geometry with PLATON and CCDC Mercury to ensure bond distances align with thiazole benchmarks .
How does structural modification influence metabolic stability?
Q. Advanced
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS. The methyl group at position 5 reduces CYP2D6-mediated oxidation compared to unsubstituted analogs .
- Stability Enhancers : Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring increases plasma half-life from 2.1 to 4.8 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
